10-(3-benzoylphenyl)-10H-phenoxazine
Description
10-(3-Benzoylphenyl)-10H-phenoxazine is a phenoxazine derivative with a benzoylphenyl substituent at the 10-position of the phenoxazine core. Phenoxazine derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and dyes due to their tunable electronic properties and rigid, planar structures . These derivatives are typically synthesized via Buchwald–Hartwig coupling or Suzuki–Miyaura cross-coupling reactions, yielding high-purity products characterized by NMR, HRMS, and crystallography .
Properties
Molecular Formula |
C25H17NO2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3-phenoxazin-10-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO2/c27-25(18-9-2-1-3-10-18)19-11-8-12-20(17-19)26-21-13-4-6-15-23(21)28-24-16-7-5-14-22(24)26/h1-17H |
InChI Key |
BKWPMWPCKPRFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Photophysical and Electronic Properties
Substituents significantly influence optoelectronic behavior:
- BrPhPXZ : Acts as a key intermediate for Suzuki cross-coupling. The bromine atom enhances reactivity for further functionalization .
- PXZ-TRZ : Exhibits strong thermally activated delayed fluorescence (TADF) with λem = 545 nm and λabs = 420 nm, making it suitable for OLED emitters .
- BNP-PX : Shows aggregation-induced emission (AIE) due to B–N coordination, enhancing solid-state luminescence efficiency .
- PyPmP/PmPmP (from ): Achieve orange-red electroluminescence with external quantum efficiencies (EQEs) >15% in non-doped OLEDs via intermolecular hydrogen bonding .
Stability and Reactivity
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